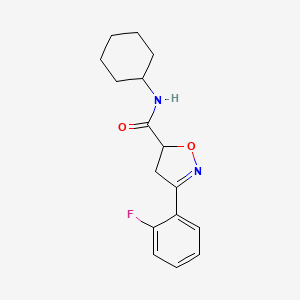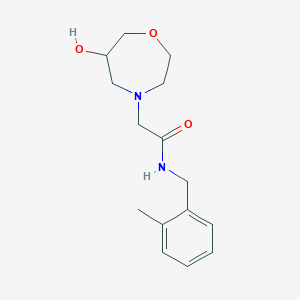
N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide" often involves intricate chemical reactions. A related compound, "N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide" (3,5-AB-CHMFUPPYCA), was synthesized and characterized, highlighting the complex synthetic routes that can be involved in producing such molecules. This synthesis included bioisosteric replacement and regioisomer differentiation, emphasizing the precision required in chemical synthesis processes (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to "N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide" is often elucidated using various spectroscopic techniques, including NMR and mass spectrometry. For instance, the crystal structure analysis of related pyrazoline derivatives provided insights into the molecular arrangements, such as hydrogen bonds and intermolecular interactions, that could be anticipated for the compound of interest (Jasinski et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are pivotal for understanding their reactivity and potential chemical applications. For example, the selective antagonistic activity of a structurally related compound towards human serotonin receptors underscores the significance of the isoxazole and carboxamide groups in biological interactions (Kwon et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the practical handling and application of chemical compounds. For instance, the crystal packing and molecular conformation of pyrazoline derivatives reveal the potential solid-state behavior of "N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide" (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further chemical modifications, are fundamental for assessing the compound's applicability in research and industry. The synthesis and characterization of similar compounds provide valuable data on these aspects, indicating how "N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide" might behave under different chemical scenarios (McLaughlin et al., 2016).
Applications De Recherche Scientifique
Development of Radioligands
- N-cyclohexyl derivatives have been studied for developing fluorine-18-labeled radioligands. These radioligands are used for positron emission tomography (PET) imaging, particularly for visualizing serotonin 5-HT1A receptors in the brain. For instance, (Lang et al., 1999) investigated fluorinated derivatives of WAY 100635 for their biological properties, indicating their potential in neuroscience research.
Isoxazol Derivatives in Immunology
- Isoxazol derivatives, like N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, have been explored for their effects on immune functions. For example, (Knecht & Löffler, 1998) studied isoxazol leflunomide and its metabolites for their inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine synthesis. This research has implications for developing immunosuppressive agents.
Antagonists in Serotonin Receptor Research
- N-cyclohexyl derivatives are also used in developing selective antagonists for serotonin receptors. (Kwon et al., 2010) discovered a compound that acts as a selective human serotonin 5-HT2B antagonist. This research contributes to understanding serotonin receptor functions and developing related therapeutics.
Synthesis and Characterization
- These compounds are also the subject of synthetic and characterization studies, which form the foundation for their application in medicinal chemistry. For instance, (Özer et al., 2009) conducted synthesis and structural characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are crucial for understanding their chemical properties and potential applications.
Antitumor and Antimicrobial Activities
- Research has also been conducted on the potential antitumor and antimicrobial activities of these compounds. For example, (Cihan-Üstündağ & Çapan, 2012) synthesized derivatives and evaluated their in vitro antimycobacterial activity, contributing to the search for new therapeutic agents.
Imaging and Diagnostic Applications
- Another application is in the field of imaging and diagnostics. (Ryu et al., 2007) focused on 18F-FCWAY, a compound used in PET imaging of serotonin receptors in the brain, and investigated how to enhance its effectiveness for better visualization of receptor distribution.
Propriétés
IUPAC Name |
N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-9-5-4-8-12(13)14-10-15(21-19-14)16(20)18-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFPEPGCMKCDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)
![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)
![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)
![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)
![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)
![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)
![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)
![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)